molecular formula C16H28N2O3 B13912006 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid

6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid

Cat. No.: B13912006
M. Wt: 296.40 g/mol
InChI Key: BOZORFLAMVSKEB-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure that includes a diazaadamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the diazaadamantane core, followed by the introduction of hydroxy, methyl, and propyl groups. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The diazaadamantane core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups.

Scientific Research Applications

6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.

    2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt: Used in antioxidant assays.

Uniqueness: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid stands out due to its unique diazaadamantane core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

6-hydroxy-2-methyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid

InChI

InChI=1S/C16H28N2O3/c1-4-6-15-8-17-10-16(7-5-2,12(15)19)11-18(9-15)14(17,3)13(20)21/h12,19H,4-11H2,1-3H3,(H,20,21)

InChI Key

BOZORFLAMVSKEB-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)CCC

Origin of Product

United States

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